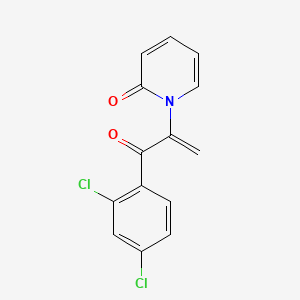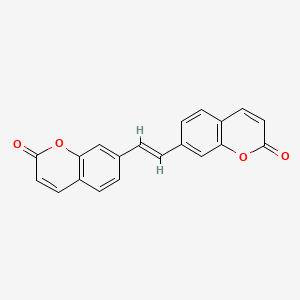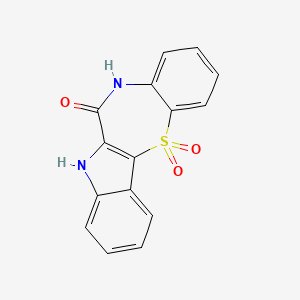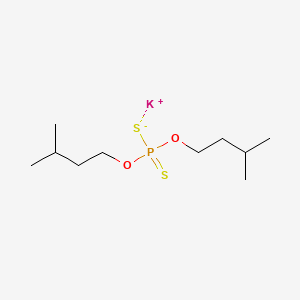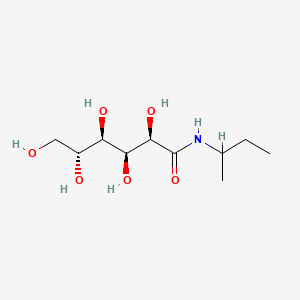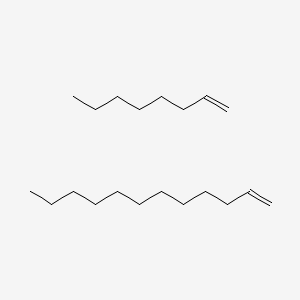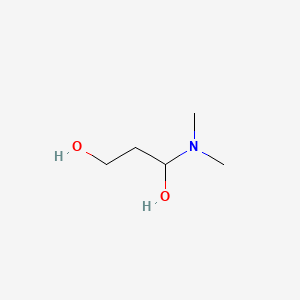
Hydroxyiron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyiron(2+), also known as iron(II) hydroxide, is a chemical compound with the formula Fe(OH)₂. It is a greenish-white solid that is sparingly soluble in water. This compound is of interest due to its role in various chemical and environmental processes, including its use in water treatment and as a precursor to other iron compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxyiron(2+) can be synthesized through the reaction of iron(II) salts with alkaline solutions. A common method involves the reaction of iron(II) sulfate (FeSO₄) with sodium hydroxide (NaOH) under anaerobic conditions to prevent oxidation:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
Industrial Production Methods
Industrial production of hydroxyiron(2+) typically involves similar precipitation reactions but on a larger scale. The process is carefully controlled to maintain the purity and prevent the oxidation of iron(II) to iron(III).
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxyiron(2+) undergoes several types of chemical reactions, including:
- In the presence of oxygen, hydroxyiron(2+) can be oxidized to form iron(III) hydroxide:
Oxidation: 4Fe(OH)2+O2+2H2O→4Fe(OH)3
Under anaerobic conditions, hydroxyiron(2+) can be reduced to form magnetite (Fe₃O₄) and hydrogen gas:Reduction: 3Fe(OH)2→Fe3O4+H2+2H2O
Common Reagents and Conditions
Common reagents used in reactions with hydroxyiron(2+) include oxidizing agents like oxygen and reducing agents like hydrogen. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of hydroxyiron(2+) include iron(III) hydroxide and magnetite, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Hydroxyiron(2+) has several scientific research applications, including:
Water Treatment: It is used as an adsorbent for removing heavy metals and other contaminants from water.
Environmental Remediation: Hydroxyiron(2+) is employed in the remediation of contaminated soils and groundwater.
Catalysis: It serves as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Wirkmechanismus
The mechanism of action of hydroxyiron(2+) involves its ability to undergo redox reactions. In water treatment, for example, hydroxyiron(2+) can adsorb contaminants through ion exchange and surface complexation processes . The molecular targets and pathways involved include the interaction of hydroxyiron(2+) with various ions and molecules in the environment, leading to the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to hydroxyiron(2+) include:
Iron(III) hydroxide (Fe(OH)₃): A brown solid that forms under oxidizing conditions.
Magnetite (Fe₃O₄): A black magnetic mineral that forms under reducing conditions.
Iron(II) carbonate (FeCO₃): A white solid that forms in the presence of carbonate ions.
Uniqueness
Hydroxyiron(2+) is unique due to its specific redox properties and its ability to form stable complexes with various contaminants. This makes it particularly useful in environmental and industrial applications where other iron compounds may not be as effective.
Eigenschaften
CAS-Nummer |
12299-69-3 |
|---|---|
Molekularformel |
FeH2O+2 |
Molekulargewicht |
73.86 g/mol |
IUPAC-Name |
iron(2+);hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2/q+2; |
InChI-Schlüssel |
ITHCMTBUBRIKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


